molecular formula C7H8O2S B562287 2-Furfurylthiol Acetate-d2 CAS No. 1189712-86-4

2-Furfurylthiol Acetate-d2

Cat. No. B562287
CAS RN: 1189712-86-4
M. Wt: 158.211
InChI Key: LQOUTUIIYXYBQW-BFWBPSQCSA-N
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Description

2-Furfurylthiol Acetate-d2, also known as S-[dideuterio (furan-2-yl)methyl] ethanethioate, is a stable isotope labelled compound . It is an oily organic liquid that is best known as the principal odor component of roasting and brewing coffee .


Synthesis Analysis

In the late 1920s, a series of patents, primarily by noted organic chemist Hermann Staudinger, described syntheses of 2-furfurylthiol . In a 1955 article in Organic Syntheses, Helmer Kofod at the Danish Pharmaceutical College (Copenhagen) described a synthesis of 2-furfurylthiol via the acid-catalyzed reaction of furfuryl alcohol and thiourea to produce an isothiouronium intermediate, which liberates the free thiol upon base hydrolysis .


Molecular Structure Analysis

The molecular formula of 2-Furfurylthiol Acetate-d2 is C7H8O2S . The IUPAC name is S-[dideuterio (furan-2-yl)methyl] ethanethioate . The InChI is InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3/i5D2 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Furfurylthiol Acetate-d2 is 158.22 g/mol . It has a computed XLogP3-AA value of 1.3 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass is 158.03705416 g/mol . The topological polar surface area is 55.5 Ų . It has 10 heavy atom count .

Scientific Research Applications

Synthesis of Furan-Based Chemicals

Furan derivatives, such as 2,5-Diformylfuran (2,5-DFF), are synthesized from precursors like 5-hydroxymethylfurfural (5-HMF) using catalysts like 4-acetamido-TEMPO. This process demonstrates the potential of furan compounds in creating value-added chemicals from biomass. The efficient conversion of 5-HMF to 2,5-DFF, with high yield and good catalyst recyclability, highlights the significance of these compounds in sustainable chemical synthesis (Cui et al., 2019).

Catalytic Oxidation for Chemical Production

Research into the catalytic oxidation of carbohydrates, including the transformation of 5-HMF into valuable chemicals like 2,5-furandicarboxylic acid (FDCA), outlines a pathway for producing biobased plastics. This indicates the role of furan derivatives in developing sustainable materials and highlights the catalytic processes involved in oxidizing biomass-derived intermediates into commercially significant products (Zhang & Huber, 2018).

Furan Derivatives in Flavor and Aroma

The formation of furfurylthiol, a key odorant in roasted coffee, from furfuryl alcohol, showcases the relevance of furan derivatives in food chemistry. The study detailing this conversion process elucidates the importance of furan-based chemicals in enhancing flavor and aroma profiles, particularly in coffee (Cerny et al., 2020).

Biobased Polymer Applications

The development of biobased polyesters through the use of furan dicarboxylate, derived from catalytic processes involving furan compounds, points to the application of these chemicals in creating sustainable materials. This research highlights the potential of furan derivatives in replacing petroleum-based plastics with renewable resources, contributing to the development of green materials (Kim et al., 2019).

Safety and Hazards

The safety data sheet for Furfural, a related compound, indicates that it is classified as a flammable liquid (Category 3), and it has acute toxicity when ingested, inhaled, or comes in contact with skin . It can cause skin and eye irritation, and it may cause respiratory irritation . It is also suspected of causing cancer . It is toxic to aquatic life and can have long-lasting effects .

Mechanism of Action

properties

IUPAC Name

S-[dideuterio(furan-2-yl)methyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOUTUIIYXYBQW-BFWBPSQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CO1)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724511
Record name S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189712-86-4
Record name S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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